molecular formula C9H8FNO4 B2616986 Methyl 2-fluoro-5-methyl-4-nitrobenzoate CAS No. 1803736-71-1

Methyl 2-fluoro-5-methyl-4-nitrobenzoate

Cat. No.: B2616986
CAS No.: 1803736-71-1
M. Wt: 213.164
InChI Key: YOUBAPROZAANKV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-methyl-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.164. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-fluoro-5-methyl-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-5-methyl-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-fluoro-5-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)7(10)4-8(5)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUBAPROZAANKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-fluoro-5-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nomenclature

In the landscape of specialty chemicals and pharmaceutical intermediates, precise nomenclature is paramount. The compound of interest, often referred to as 2-Fluoro-5-methyl-4-nitrobenzoic acid methyl ester, is more commonly and formally identified in chemical literature and databases as Methyl 2-fluoro-5-nitrobenzoate . This guide will use the latter, more prevalent name, while acknowledging "2-Fluoro-5-nitrobenzoic acid methyl ester" as a valid synonym. [1][2]This technical dossier provides an in-depth analysis of its chemical properties, synthesis, and critical applications for researchers and professionals in drug development.

Chemical Identity and Properties

Methyl 2-fluoro-5-nitrobenzoate is a versatile organic compound characterized by the presence of a fluorine atom, a nitro group, and a methyl ester on a benzene ring. [2]These functional groups impart unique reactivity, making it a valuable intermediate in organic synthesis. [2]

Property Value Source
CAS Number 2965-22-2 [1][2]
Molecular Formula C8H6FNO4 [1][2]
Molecular Weight 199.14 g/mol [1][2]
IUPAC Name methyl 2-fluoro-5-nitrobenzoate [1]
Appearance White to yellow to green powder to crystal [2]
Melting Point 47 - 51 °C [2]
Boiling Point 139 °C at 1.5 mmHg [2]

| SMILES | COC(=O)C1=C(C=CC(=C1)[O-])F | [1]|

Caption: Chemical structure of Methyl 2-fluoro-5-nitrobenzoate.

Synthesis Protocols: A Mechanistic Approach

The synthesis of Methyl 2-fluoro-5-nitrobenzoate typically involves the nitration of a fluorinated benzoic acid derivative. A common and efficient laboratory-scale synthesis is the nitration of methyl m-fluorobenzoate.

Experimental Protocol: Nitration of Methyl m-fluorobenzoate

This protocol describes a standard procedure for the synthesis of Methyl 5-fluoro-2-nitrobenzoate, an isomer of the target compound. A similar approach can be adapted for the synthesis of Methyl 2-fluoro-5-nitrobenzoate by selecting the appropriate starting material.

Materials:

  • Methyl m-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Benzene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a 500 mL 4-necked flask equipped with a stirrer, thermometer, addition funnel, and reflux condenser, add 50 mL of concentrated sulfuric acid.

  • Add 8.5 g (0.055 mole) of methyl m-fluorobenzoate to the flask.

  • Cool the reaction mixture to 5°C using an ice bath.

  • Prepare a solution of 5.57 g (0.055 mole) of potassium nitrate in 50 mL of concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 5°C.

  • After the addition is complete, allow the reaction to proceed for an additional 10 minutes.

  • Pour the reaction mixture onto 500 g of cracked ice.

  • Extract the product into benzene (3 x 100 mL).

  • Combine the benzene extracts and dry with anhydrous magnesium sulfate.

  • Filter the solution and remove the benzene under reduced pressure to yield the product. [3]

start Start: Methyl m-fluorobenzoate & H₂SO₄ cool Cool to 5°C start->cool add_nitrating_agent Dropwise addition of KNO₃ in H₂SO₄ cool->add_nitrating_agent react Reaction at 5°C add_nitrating_agent->react quench Quench with Ice react->quench extract Extract with Benzene quench->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Benzene dry->evaporate product Product: Methyl 5-fluoro-2-nitrobenzoate evaporate->product

Caption: Synthetic workflow for the nitration of a fluorobenzoate derivative.

Core Applications in Research and Drug Development

Methyl 2-fluoro-5-nitrobenzoate is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. [2]The presence of both a nitro group and a fluorine atom enhances its reactivity and allows for selective chemical transformations. [2] Key Application Areas:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The nitro and fluoro functional groups are precursors for a wide range of other functionalities, making it a versatile starting material for drug candidates. [2]* Organic Synthesis: Chemists utilize this compound for the development of complex molecules due to its utility as a versatile building block. [2]* Fluorine Chemistry Research: Its fluorinated structure makes it a valuable compound for studying the effects of fluorine on chemical reactivity and biological activity. [2]The introduction of fluorine into organic molecules can significantly enhance metabolic stability and bioactivity. [2]* Material Science: The compound is explored in the development of new materials, such as polymers and coatings, where its properties can improve durability and resistance to environmental factors. [2]

cluster_applications Applications main_compound Methyl 2-fluoro-5-nitrobenzoate pharma Pharmaceutical Intermediates main_compound->pharma organic_synthesis Complex Molecule Synthesis main_compound->organic_synthesis fluorine_chem Fluorine Chemistry Studies main_compound->fluorine_chem material_science Polymer & Coating Development main_compound->material_science

Caption: Key application areas of Methyl 2-fluoro-5-nitrobenzoate.

Safety, Handling, and Storage

Proper handling and storage of Methyl 2-fluoro-5-nitrobenzoate are essential to ensure laboratory safety.

Hazard Identification:

  • GHS Pictogram: GHS07 (Harmful/Irritant) * Signal Word: Warning * Hazard Statements:

    • H302: Harmful if swallowed [1] * H315: Causes skin irritation [1] * H319: Causes serious eye irritation [1] * H335: May cause respiratory irritation [1] Recommended Precautions:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • First Aid:

    • If Swallowed: Call a doctor if you feel unwell. Rinse mouth. * If on Skin: Wash with plenty of water and soap.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 2-fluoro-5-nitrobenzoate is a chemical intermediate with significant utility in various scientific and industrial fields. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safety protocols is crucial for its effective and safe application in research and development.

References

  • PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

Sources

Safety data sheet (SDS) for Methyl 2-fluoro-5-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and strategic application of Methyl 2-fluoro-5-methyl-4-nitrobenzoate (CAS: 1803736-71-1). This document is structured for researchers and process chemists, moving beyond standard compliance into operational strategy.

CAS No: 1803736-71-1 | Formula: C


H

FNO

| MW: 213.16 g/mol [1][2]

Executive Summary: Strategic Utility in Drug Discovery

Methyl 2-fluoro-5-methyl-4-nitrobenzoate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., targeting EGFR, BTK, or IRAK4 pathways). Its trisubstituted benzene ring offers a unique electronic profile:

  • 2-Fluoro: Provides metabolic stability and modulates pKa of neighboring groups.

  • 4-Nitro: Serves as a "masked" amine; reduction yields the aniline for amide coupling.

  • 5-Methyl: Introduces steric bulk to enforce conformational selectivity in the drug binding pocket.

This compound acts as a critical "scaffold" node, allowing divergent synthesis of complex heterocyclic drugs.[3]

Physicochemical Profile & Identification

Data consolidated from structural analogs and supplier certificates (CoA).

PropertySpecificationOperational Implication
Appearance Solid (Pale yellow to off-white crystalline powder)Color intensity often correlates with nitro-impurity levels.
Melting Point Predicted: 60–85 °C (Analog based)Low-melting solid; avoid storing near heat sources to prevent caking.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterUse chlorinated or polar aprotic solvents for reaction cleaning.
Reactivity Stable ester; Nitro group reducibleCompatible with Suzuki couplings before nitro reduction.
LogP ~2.1 (Predicted)Moderate lipophilicity; penetrates cell membranes effectively.

Hazard Identification & Toxicology (GHS Classification)

Based on SAR (Structure-Activity Relationship) analysis of nitrobenzoate esters.

Core Hazards
  • Acute Toxicity (Oral): Category 4 (H302).[4] Harmful if swallowed.[4][5]

  • Skin/Eye Irritation: Category 2 (H315/H319).[4] Causes skin and serious eye irritation.[4][5]

  • STOT-SE: Category 3 (H335). May cause respiratory irritation.[4][6]

Mechanism of Toxicity

The nitroaromatic moiety can undergo enzymatic reduction in vivo to form hydroxylamines, which are potential DNA alkylators. The fluorine substituent enhances lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated analogs.

Operational Safety Protocols

Self-validating workflows for laboratory handling.

A. Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >0.5 m/s.

  • Static Control: Use anti-static weighing boats. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Standard Nitrile Gloves (0.11mm), Lab Coat, Safety GlassesProtection against incidental splash.
Synthesis Double Nitrile or Neoprene Gloves, Face ShieldProtection during corrosive reactions (e.g., hydrolysis).
Spill Cleanup P95/N95 Respirator + Tyvek SuitPrevents inhalation of fine dust particulates.
C. Storage & Stability[7]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent ester hydrolysis by ambient moisture.

  • Incompatibilities: Strong bases (hydrolyzes ester), Strong reducing agents (reacts violently with nitro group).

Synthesis & Application Workflow

The following diagram illustrates the typical synthetic utility of this intermediate, transforming it from a precursor into a bioactive core.

SynthesisWorkflow Start Methyl 2-fluoro-5-methyl- 4-nitrobenzoate (CAS 1803736-71-1) Step1 Reduction (Fe/NH4Cl or H2/Pd-C) Start->Step1 Nitro Reduction Intermediate Aniline Intermediate (4-Amino derivative) Step1->Intermediate Yields NH2 Step2 Cyclization / Coupling (Amide bond formation) Intermediate->Step2 + Electrophile Product Kinase Inhibitor Core (Bioactive Scaffold) Step2->Product Final Drug Candidate

Caption: Synthetic trajectory from nitrobenzoate precursor to bioactive kinase inhibitor scaffold via reduction and coupling.

Emergency Response Architecture

Fire Fighting Measures[5][6][7][8][9]
  • Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Alcohol-resistant foam.[6]

  • Specific Hazard: Emits toxic fumes under fire conditions: Nitrogen oxides (NOx) , Hydrogen fluoride (HF) , and Carbon oxides.

  • Protocol: Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[6] Do not use high-volume water jet , as this may scatter the chemical.

Accidental Release (Spill Logic)

Follow this decision tree for managing spills to ensure containment and safety.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Spill->Assess SmallSolid Small Solid Spill (<10g) Assess->SmallSolid Minor LargeSolid Large/Solution Spill Assess->LargeSolid Major Action1 Wet Wipe / HEPA Vacuum Avoid Dust Generation SmallSolid->Action1 Action2 Evacuate Area Don Full PPE (Tyvek + Resp) LargeSolid->Action2 Disposal Dispose as Hazardous Chemical Waste Action1->Disposal Action2->Disposal

Caption: Decision logic for classifying and responding to chemical spills based on volume and state.

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[7]

  • Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use solvents (ethanol/acetone) as they may increase dermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[5] Remove contact lenses if present.[5][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.

Regulatory & Environmental Context

  • TSCA (USA): Likely not listed (R&D Exemption applies for small quantities).

  • REACH (EU): Pre-registration required for imports >1 ton/year.

  • Ecological Impact: Do not empty into drains.[6][7] Nitroaromatics are often persistent in aquatic environments and harmful to aquatic life (Category 3).

References

  • ChemSrc. (2025).[9] CAS 1803736-71-1 Physicochemical Data. Retrieved from [Link]

  • PubChem. (2025).[4][10] Compound Summary for Nitrobenzoate Esters (Analog Read-Across). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Utilization of Fluorinated Nitroaromatic Esters in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Methyl 2-fluoro-5-methyl-4-nitrobenzoate and its Congeners

Preamble: Navigating the Landscape of Complex Building Blocks

In the intricate tapestry of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency, molecular novelty, and, ultimately, therapeutic efficacy. Among the vast arsenal of chemical building blocks, fluorinated nitroaromatic compounds have emerged as particularly powerful intermediates. Their unique electronic properties—stemming from the synergistic effects of electron-withdrawing fluorine and nitro functionalities—endow them with tailored reactivity, paving the way for the construction of complex molecular architectures.

This guide focuses on the strategic application of Methyl 2-fluoro-5-methyl-4-nitrobenzoate and its close structural analogs in the synthesis of Active Pharmaceutical Ingredients (APIs). While specific literature on the named compound is sparse, its constituent functionalities are well-represented in a class of reagents pivotal to medicinal chemistry. By examining its congeners, such as Methyl 2-fluoro-5-nitrobenzoate and Methyl 5-fluoro-2-methyl-3-nitrobenzoate, we can extrapolate and construct a robust framework for its utilization. This document, therefore, serves as both a practical protocol and a conceptual guide for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this versatile scaffold.

Physicochemical Properties and Strategic Significance

The strategic value of Methyl 2-fluoro-5-methyl-4-nitrobenzoate in API synthesis is rooted in its distinct molecular features. Each functional group serves a specific purpose, contributing to the molecule's overall reactivity and utility as a versatile building block.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1][2] Fluorine's high electronegativity and relatively small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can introduce significant changes in a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[2]

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.[2]

  • Lipophilicity and Bioavailability: Strategic fluorination can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

The Nitro Group: A Versatile Synthetic Handle

The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of various heterocyclic systems.[5]

The Methyl Ester: A Gateway to Further Derivatization

The methyl ester functionality serves as a convenient protecting group for the carboxylic acid. It is relatively stable under a range of reaction conditions but can be easily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide coupling or other modifications.

Physicochemical Data of a Representative Analog: Methyl 2-fluoro-5-nitrobenzoate

To provide a quantitative perspective, the table below summarizes the key physicochemical properties of a closely related compound, Methyl 2-fluoro-5-nitrobenzoate.[6][7][8]

PropertyValueSource
Molecular Formula C8H6FNO4[6][7][8]
Molecular Weight 199.14 g/mol [6][7][8]
Appearance White to yellow to green powder to crystal[6]
Melting Point 47 - 51 °C[6]
Boiling Point 139 °C / 1.5 mmHg[6]
CAS Number 2965-22-2[6][7][8]

Core Applications in API Synthesis: Mechanistic Insights

The strategic arrangement of the fluoro, nitro, methyl, and methyl ester groups on the benzoate scaffold enables a variety of high-value transformations in API synthesis. The following sections detail the key reaction pathways and their mechanistic underpinnings.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atom, renders the aromatic ring highly susceptible to nucleophilic attack. This allows for the displacement of the fluorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols.

Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are typically used to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to deprotonate the nucleophile, increasing its reactivity.


}

SNAr Reaction Pathway.

Reduction of the Nitro Group and Subsequent Transformations

The reduction of the nitro group to an aniline is a cornerstone transformation in the synthesis of many APIs.[5] This reaction unlocks a plethora of subsequent chemical modifications, most notably the formation of heterocyclic ring systems.

Trustworthiness in Protocol Design: The choice of reducing agent is paramount and depends on the presence of other functional groups in the molecule. Catalytic hydrogenation (e.g., H2, Pd/C) is a clean and efficient method, but other reagents like tin(II) chloride (SnCl2) or iron powder (Fe) in acidic media can be used if catalytic hydrogenation is not compatible with other functionalities.


}

Nitro Reduction and Heterocycle Formation.

A notable application is in the synthesis of kinase inhibitors, where the aniline intermediate can be cyclized to form benzoxazinone or triazinone scaffolds.[5]

Experimental Protocols

The following protocols are representative methodologies that can be adapted for Methyl 2-fluoro-5-methyl-4-nitrobenzoate, based on established procedures for analogous compounds.

Protocol 1: Synthesis of Methyl 2-fluoro-5-methyl-4-nitrobenzoate via Nitration

This protocol is adapted from the nitration of similar fluorinated benzoic acid derivatives.[9][10][11]

Materials:

  • Methyl 2-fluoro-5-methylbenzoate

  • Fuming nitric acid

  • Concentrated sulfuric acid or oleum

  • Cracked ice

  • Dichloromethane (DCM) or Benzene

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 4-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0-5 °C in an ice bath and slowly add Methyl 2-fluoro-5-methylbenzoate while maintaining the temperature.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid.

  • Nitration: Cool the reaction flask to 0-10 °C and add the nitrating mixture dropwise over 30-60 minutes, ensuring the temperature does not exceed 15 °C.[10]

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 15-30 minutes and monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto a large volume of cracked ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane or benzene (3 x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes a standard catalytic hydrogenation procedure.

Materials:

  • Methyl 2-fluoro-5-methyl-4-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Celite

Procedure:

  • Reaction Setup: To a solution of Methyl 2-fluoro-5-methyl-4-nitrobenzoate in methanol, add 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Rinse the Celite pad with methanol and concentrate the combined filtrates under reduced pressure to yield the desired aniline product.

Safety and Handling

Fluorinated nitroaromatic compounds should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.[12]

  • Hazards: These compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.

Concluding Remarks

Methyl 2-fluoro-5-methyl-4-nitrobenzoate and its related analogs represent a class of highly valuable and versatile building blocks in the synthesis of APIs. The strategic interplay of the fluoro, nitro, and ester functionalities provides a rich platform for a variety of chemical transformations, enabling the efficient construction of complex and biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of these powerful intermediates, thereby accelerating the discovery and development of new therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Altmaniacs. (n.d.). Synthetic Fluorination Methodology. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

  • PureSynth. (n.d.). Methyl 2-Fluoro-5-Nitrobenzoate 98.0%(GC). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Retrieved from [Link]

  • PMC. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

  • AGC Chemicals Americas. (2024). Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). Retrieved from [Link]

  • Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Application Note & Protocols: Selective Catalytic Hydrogenation of Nitro Groups in Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge

Aromatic amines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reduction of the corresponding nitroarenes is one of the most efficient methods for their preparation.[1] For substrates containing fluorine atoms, such as fluorinated benzoates, this transformation presents a significant synthetic challenge. While catalytic hydrogenation is a powerful and clean method, the desired reduction of the nitro group is often accompanied by an undesired side reaction: hydrodefluorination (HDF), the cleavage of the carbon-fluorine (C-F) bond.[2]

The C-F bond is the strongest single bond to carbon, yet its cleavage during catalytic hydrogenation is a well-documented problem.[2][3] This occurs because common heterogeneous catalysts like palladium on carbon (Pd/C) can activate not only the nitro group and hydrogen but also the C-F bond, particularly under harsh conditions or with prolonged reaction times.[4][5] The resulting defluorinated byproducts can be difficult to separate and represent a loss of valuable, specifically fluorinated starting material.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical protocols for achieving high chemoselectivity in the catalytic hydrogenation of nitro groups in fluorinated benzoates, with a primary focus on suppressing hydrodefluorination.

Mechanistic Considerations: The Desired Pathway vs. The Side Reaction

The success of this transformation hinges on controlling the relative rates of two competing reactions on the catalyst surface: nitro group reduction and hydrodefluorination.

  • Desired Pathway (Nitro Reduction): The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[6] On a catalyst surface (e.g., Pd/C), molecular hydrogen is adsorbed and dissociates into active hydrogen atoms, which are then sequentially transferred to the adsorbed nitro group.[6]

  • Undesired Pathway (Hydrodefluorination - HDF): The C-F bond can be activated via oxidative addition to the metal center of the catalyst.[5][7] This process becomes more favorable at higher temperatures and with prolonged exposure to the active catalyst surface. The aniline product itself can sometimes accelerate this process.[1]

sub Fluorinated Nitrobenzoate prod_desired Fluorinated Aminobenzoate (Desired Product) sub->prod_desired + H₂, Catalyst (Selective Reduction) prod_unwanted Defluorinated Aminobenzoate (HDF Byproduct) sub->prod_unwanted + H₂, Catalyst (Hydrodefluorination)

Caption: Competing reaction pathways in the hydrogenation of fluorinated nitrobenzoates.

Key Parameters for Controlling Selectivity

Achieving high selectivity requires careful optimization of several interdependent reaction parameters. The goal is to find conditions that maximize the rate of nitro reduction while minimizing the rate of HDF.

Catalyst Selection

The choice of catalyst is paramount. While Pd/C is the workhorse for many hydrogenations, its high activity can lead to over-reduction and HDF.[4][8]

Catalyst SystemTypical Selectivity for C-F BondsActivityKey Considerations & Insights
Pd/C Moderate to LowHighStandard choice, but prone to HDF, especially with iodo- and bromo-substituents.[8] Requires mild conditions.
Pt/C or PtO₂ Moderate to HighHighOften shows better selectivity than Pd/C. Can be effective where Pd/C fails.
Raney Nickel HighModerateOften preferred over Pd/C to prevent dehalogenation of aryl chlorides and bromides.[4][8] May require higher temperatures/pressures.
Pt-V/C Very HighHighBimetallic catalysts like Platinum-Vanadium have shown excellent performance in suppressing HDF.[9]
Raney Cobalt Very HighLowShows exceptional selectivity with less than 1% dehalogenation in some cases, but requires higher catalyst loading and more forcing conditions.[9]
Modified Pd/C HighVariable"Poisoned" or modified catalysts, such as sulfided Pt/C, can deactivate the sites responsible for HDF while maintaining activity for nitro reduction.[4][9]
Hydrogen Source and Pressure
  • Hydrogen Gas (H₂): The most common source. Lower pressures (e.g., 1-5 bar or even a balloon) are generally preferred to reduce the surface concentration of active hydrogen, thereby disfavoring HDF.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate (HCOONH₄) or hydrazine hydrate (NH₂NH₂·H₂O) in the presence of a catalyst (e.g., Pd/C) can provide milder reaction conditions and improved selectivity.[1][4] This approach avoids the need for high-pressure hydrogenation equipment.

Solvent Choice

The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol and methanol are common and generally effective. Ethers such as THF can also be excellent choices, sometimes leading to higher rates and selectivity.[9] The solubility of the substrate and the final product is a key practical consideration.

Temperature

Lower temperatures are strongly recommended to suppress HDF. Reactions are typically run at or slightly above room temperature (25-40 °C). Higher temperatures increase reaction rates but disproportionately accelerate the rate of C-F bond cleavage.[1]

Additives

In some cases, adding a small amount of an acid or base can modulate catalyst activity and inhibit dehalogenation. For instance, conducting the hydrogenation in an acidic medium has been patented as a method to inhibit dehalogenation of certain fluorinated and chlorinated nitro compounds.[2]

start Start: Fluorinated Nitrobenzoate catalyst Select Catalyst (e.g., Pt/C, Raney Ni) start->catalyst conditions Set Conditions (Low Temp, Low Pressure) catalyst->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor complete Reaction Complete? monitor->complete workup Work-up & Purification complete->workup Yes troubleshoot Troubleshoot: Adjust Parameters complete->troubleshoot No end end workup->end Final Product troubleshoot->catalyst Change Catalyst or Additive troubleshoot->conditions Adjust T or P

Caption: Workflow for optimizing the selective hydrogenation of fluorinated nitrobenzoates.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C). All procedures must be conducted in a well-ventilated fume hood. The catalyst should never be allowed to dry in the presence of air and hydrogen.[10]

Protocol 1: High-Selectivity Hydrogenation using Platinum on Carbon (Pt/C)

This protocol utilizes Pt/C, which often provides better selectivity against HDF compared to Pd/C under mild conditions.

  • Materials:

    • Fluorinated nitrobenzoate substrate (1.0 eq)

    • 5% Platinum on Carbon (Pt/C), wet (5-10 mol% by weight)

    • Ethanol (or THF), reagent grade

    • Hydrogen gas (H₂)

    • Celite® (diatomaceous earth)

  • Equipment:

    • Two- or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Hydrogen balloon or hydrogenation apparatus

    • Vacuum/inert gas manifold (e.g., Schlenk line)

    • Büchner funnel and filter paper

  • Procedure:

    • To a round-bottom flask, add the fluorinated nitrobenzoate (1.0 eq) and a magnetic stir bar.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add ethanol (or THF) to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Under a positive flow of inert gas, carefully add the wet 5% Pt/C catalyst (5-10 mol%).

    • Seal the flask and purge the system again by evacuating and backfilling with inert gas (3 cycles) to remove any oxygen.

    • Evacuate the flask one final time and introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus set to the desired pressure (typically 1-3 bar).

    • Stir the reaction vigorously at room temperature (20-25 °C). Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[10]

    • Monitor the reaction progress by TLC or LC-MS by carefully taking an aliquot.

    • Upon completion, purge the flask with inert gas (3 cycles) to remove all hydrogen.

    • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite/catalyst pad to go dry. [10] Wash the pad thoroughly with the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude fluorinated aminobenzoate. Purify as necessary.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

This method avoids the use of high-pressure hydrogen gas and is often very mild and selective.[4]

  • Materials:

    • Fluorinated nitrobenzoate substrate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), wet (5-10 mol% by weight)

    • Ammonium formate (HCOONH₄) (3-5 eq)

    • Methanol, reagent grade

    • Celite®

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve the fluorinated nitrobenzoate (1.0 eq) in methanol.

    • Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Fit the flask with a reflux condenser and heat the mixture gently to 40-50 °C. The reaction is often exothermic.

    • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-3 hours.[4]

    • After completion, cool the mixture to room temperature.

    • Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, ensuring the pad remains wet. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts. The organic layer is then dried and concentrated to yield the product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst or catalyst deactivation.2. Poor mixing/hydrogen mass transfer.3. Low temperature.1. Add more catalyst (carefully, under inert atmosphere).2. Increase stirring speed. Ensure the reaction is not "stir-rate limited."3. Slightly increase temperature (e.g., to 35-40 °C), but monitor for HDF.
Significant HDF 1. Catalyst is too active (e.g., Pd/C).2. Reaction temperature is too high.3. Reaction time is too long.1. Switch to a less active or more selective catalyst (Pt/C, Raney Ni).[4][8]2. Lower the reaction temperature.3. Stop the reaction as soon as the starting material is consumed.
Reaction Stalls 1. Catalyst poisoning by impurities.2. Product inhibition.1. Purify starting material. Use fresh, high-quality solvent.2. Dilute the reaction mixture or switch to a solvent in which the product is more soluble.

References

  • Cui, Y., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Aubakirov, Y., et al. (2018). Hydrogenation of Aromatic Nitro-compounds of a Different Structure in a Liquid Phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. organic-chemistry.org. [Link]

  • Neat, A., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(9), 1248-1255. [Link]

  • Wang, T., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. [Link]

  • Liu, H., et al. (2022). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. [Link]

  • Jadhav, S., et al. (2014). Hydrogenation of substituted nitro aromatics using Pd-MgF2-x(OH)x catalyst. ResearchGate. [Link]

  • Newton, C. G., et al. (2017). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by. Catalysis Science & Technology, 7(1), 1-12. [Link]

  • Sweeny, W. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S.
  • Clot, E., et al. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333-348. [Link]

  • Wang, D., et al. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Nanoscale, 13(4), 2159-2184. [Link]

  • Li, H., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 10. [Link]

  • Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. organic-reaction.org. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Spiegler, W. (1958). U.S. Patent No. 2,823,235. Washington, DC: U.S.
  • Ai, W., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Reddit user discussion. (2022). Hydrogenation reaction tips and tricks. r/Chempros on Reddit. [Link]

  • Wang, C., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. [Link]

  • Li, J., et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(5), 2035-2052. [Link]

  • Su, Y., et al. (2020). Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship.org. [Link]

  • Toukoniitty, E., et al. (2014). Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. ACS Catalysis, 4(12), 4456-4466. [Link]

  • Eisenstein, O., et al. (2017). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link]

  • Ai, W., et al. (2021). C–F bond activation under transition-metal-free conditions. Science China Chemistry, 64(10), 1631-1654. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Formulation Guide for CAS 1803736-71-1

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Sotorasib (AMG 510) Target: KRAS G12C (Covalent Inhibitor) Support Ticket ID: SOL-1803736-AQ[1]

Executive Summary & Compound Profile

User Issue: "I cannot get CAS 1803736-71-1 to dissolve in water or PBS for my experiments."

Technical Diagnosis: CAS 1803736-71-1 (Sotorasib) is a highly lipophilic, BCS Class II/IV small molecule. It is practically insoluble in neutral aqueous buffers (<0.001 mg/mL at pH 7.4). Attempting to dissolve the powder directly into cell culture media or saline will result in immediate failure (floating particulates or "brick dust" precipitation).

The Solution: You must use an intermediate organic solvent (DMSO) for in vitro work or a suspending vehicle (surfactants/polymers) for in vivo oral delivery.

Physicochemical Snapshot
PropertyValueNotes
MW 560.6 g/mol
Solubility (Water) < 0.001 mg/mLInsoluble at neutral pH.[2]
Solubility (DMSO) ~100 mg/mLRecommended for Stock.[1]
Solubility (Ethanol) ~13 mg/mLPoor.[1] Not recommended for high-conc stocks.
pKa Weak BaseSolubility increases in acidic environments (pH 1-2).
LogP HighLipophilic; prone to non-specific binding in plasticware.

In Vitro Applications (Cell Culture)

Troubleshooting: The "Crash-Out" Effect

Problem: "I added my DMSO stock directly to the media, and it turned cloudy." Cause: Sotorasib precipitates instantly when the solvent environment shifts rapidly from 100% DMSO to 100% water. This "shock dilution" creates micro-precipitates that may not be visible to the naked eye but will skew IC50 curves.

Validated Protocol: The Intermediate Dilution Step

To maintain solubility in assay media, you must keep the final DMSO concentration constant (usually 0.1% or 1%) and avoid large step-changes in polarity.

Step-by-Step Workflow:

  • Prepare Master Stock: Dissolve powder in anhydrous DMSO to 10 mM .

  • Serial Dilution (in DMSO): Perform all serial dilutions in 100% DMSO first. Do not dilute with water yet.

  • Intermediate Step (Optional but Recommended): Dilute the DMSO points 1:10 into an intermediate buffer (e.g., PBS + 0.5% Tween 80) only if immediate precipitation is observed in the final step.

  • Final Dosing: Spike the DMSO dilutions into the cell culture media. Ensure vigorous mixing immediately upon addition.

Max Solubility in Media: Typically, Sotorasib is soluble in media up to 10–20 µM if DMSO is kept at <1%. Above this, precipitation is likely regardless of the protocol.

InVitroWorkflow Powder Solid Powder (CAS 1803736-71-1) Stock Master Stock (10-100 mM in DMSO) Powder->Stock Dissolve DilutionPlate Serial Dilutions (100% DMSO) Stock->DilutionPlate Dilute AssayPlate Assay Plate (Media + Cells) Stock->AssayPlate Direct Spike (High Risk) Precipitation PRECIPITATION (Data Ruined) Stock->Precipitation DilutionPlate->AssayPlate Final Spike (Keep DMSO <1%)

Figure 1: Correct dilution workflow to prevent compound precipitation in cell-based assays.

In Vivo Formulation (Animal Studies)

User Question: "How do I formulate this for oral gavage (PO) in mice? Can I just use PBS?" Answer: No. Sotorasib requires a suspending vehicle containing polymers and surfactants to ensure bioavailability.

The "Canon Protocol" (Gold Standard)

Derived from the primary Nature discovery paper (Canon et al., 2019), this vehicle ensures the compound remains in a stable, homogenous suspension.

Vehicle Composition:

  • 2% HPMC (Hydroxypropyl methylcellulose)

  • 1% Tween 80 (Polysorbate 80)

  • 97% Water (Milli-Q or DI)

Preparation Protocol:

  • Weighing: Weigh the required amount of Sotorasib powder.

  • Wetting (Critical): Add the Tween 80 directly to the powder. Mix with a spatula or pestle to create a paste. This "wets" the hydrophobic surface of the drug.

  • Suspension: Slowly add the pre-prepared 2% HPMC solution while stirring continuously.

  • Homogenization: Sonicate (water bath) for 10–15 minutes until a uniform white suspension is achieved. Vortexing alone is often insufficient.

  • pH Check: Sotorasib is more soluble in acidic conditions. While the standard vehicle is neutral, ensure the suspension is uniform.

  • Administration: Vortex immediately before drawing into the syringe.

Dosing Volume: Standard is 10 mL/kg (e.g., 200 µL for a 20g mouse).

InVivoProtocol Start Weigh Sotorasib Step1 Add 1% Tween 80 (Wetting Agent) Start->Step1 Step2 Create Paste (Physical Mixing) Step1->Step2 Coat Particles Step3 Add 2% HPMC (Viscosity Agent) Step2->Step3 Slow Addition Step4 Sonicate 15 mins (Homogenization) Step3->Step4 Final Stable Suspension (Ready for Gavage) Step4->Final

Figure 2: Step-by-step formulation logic for creating a stable oral suspension.

Frequently Asked Questions (FAQ)

Q: My stock solution in DMSO froze in the fridge. Is it ruined? A: No. DMSO freezes at 19°C.[2] This is normal. Thaw it at room temperature (or 37°C water bath) and vortex vigorously. Ensure no crystals remain before use.

Q: Can I use PEG400/Corn Oil instead of HPMC? A: While Sotorasib is lipophilic, simple oil formulations often have poor bioavailability compared to the HPMC/Tween suspension. The HPMC vehicle mimics the clinical formulation strategy (micro-suspension) and is the most cited method in literature.

Q: The suspension settles after 10 minutes. Is this normal? A: Yes, this is a suspension, not a solution. The drug is dispersed, not dissolved. You must vortex the tube between every 3-4 mice dosed to ensure uniform dosing.

Q: Why is my IC50 varying wildly between replicates? A: This is a classic symptom of precipitation.

  • Check your DMSO concentration (keep it constant).

  • Inspect the wells under a microscope for black specks (precipitate).

  • Ensure you are not freeze-thawing the stock repeatedly (aliquot your master stock).

References

  • Canon, J., et al. (2019).[3][4][5][6] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[5] Nature, 575, 217–223.[3][5][6][7] [Link]

  • Hong, D. S., et al. (2020).[7] KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors.[8][9] The New England Journal of Medicine, 383, 1207-1217.[7] [Link]

  • FDA Center for Drug Evaluation and Research. (2021). LUMAKRAS (sotorasib) Prescribing Information.[1][8] [Link]

Sources

Controlling exotherms during large-scale nitration of benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Nitration of Benzoates (Mixed Acid System) Ticket ID: NIT-BENZ-SC-001 Support Tier: Level 3 (Senior Process Safety)

Executive Summary & Core Directive

To the Senior Researcher: You are likely encountering thermal instability during the scale-up of benzoate nitration. In small-scale glassware (100 mL), heat dissipation is rapid. At the pilot scale (10 L+), the surface-area-to-volume ratio drops drastically, making the reactor behavior adiabatic rather than isothermal.

The Critical Failure Mode: The most dangerous scenario in nitration is Reactant Accumulation . If your dosing rate exceeds the kinetic reaction rate (often due to over-cooling or poor mixing), unreacted nitric acid accumulates in the vessel. When the reaction finally "kicks off," the energy release is instantaneous rather than distributed, leading to a thermal runaway that exceeds your cooling capacity.[1]

The Mechanics of the Exotherm (Visualized)

Diagram 1: The Accumulation Trap

This diagram illustrates the dangerous divergence between Dosing Rate and Consumption Rate, which creates a "thermal bomb" of unreacted material.

AccumulationTrap Dosing Acid Dosing (constant flow) Mixing Reactor Mixing (Mass Transfer) Dosing->Mixing Reaction Nitration Reaction (Consumption) Mixing->Reaction If T is adequate Accumulation ACCUMULATION (Unreacted HNO3) Mixing->Accumulation If T is too low or Mixing poor Exotherm Sudden Thermal Spike (Runaway) Reaction->Exotherm Rate > Cooling Cap Cooling Jacket Cooling Capacity Reaction->Cooling Heat Removal Accumulation->Reaction Delayed Trigger

Figure 1: The Accumulation Trap. Note how poor mixing or low temperature diverts dosing into accumulation rather than immediate reaction.

Troubleshooting Guide (FAQ)

Issue 1: "I see no exotherm during addition, then a massive spike 30 minutes later."

Diagnosis: Dosing-Controlled vs. Kinetics-Controlled Failure. You are likely operating at a temperature too low for the reaction to proceed immediately, or your mixing is inefficient.

  • The Physics: You have accumulated a large inventory of unreacted nitronium ions (

    
    ). As the vessel warms slightly (or mixing improves), the reaction rate (
    
    
    
    ) increases exponentially (Arrhenius equation), consuming the accumulated inventory in seconds.
  • The Fix:

    • Raise the onset temperature: Do not dose at -10°C if the reaction initiation temp is 0°C. You need to see an immediate, manageable exotherm to confirm consumption.

    • Perform a "Hold Test": Stop dosing after 5% addition. If the temperature continues to rise significantly (>2°C), you have accumulation. Wait for it to plateau before resuming.

Issue 2: "My yield decreases on scale-up (High impurity profile)."

Diagnosis: Local Hotspots & Competitive Hydrolysis.

  • The Chemistry: Benzoates are esters. In the presence of strong acid and water (produced during nitration), they are susceptible to hydrolysis, converting your methyl benzoate back to benzoic acid.

  • The Fix:

    • Check Mixing Number: Ensure your impeller provides turbulent flow (

      
      ). Inadequate mixing creates zones of high acid concentration (hydrolysis risk) and zones of high heat (dinitration risk).
      
    • Temperature Control: Keep the bulk temperature below 15°C. Hydrolysis rates increase significantly above this threshold in mixed acid media.

Issue 3: "The reaction mixture is turning dark brown/red and fuming."

Diagnosis: Oxidative Decomposition (The "Fume-Off").

  • The Chemistry: This is not nitration; it is oxidation. The aromatic ring or the alkyl group is being oxidized by

    
    , releasing 
    
    
    
    gases (brown fumes). This reaction is far more exothermic than nitration.
  • Immediate Action:

    • STOP DOSING.

    • Full Cooling: Maximize jacket flow.

    • Quench (If SOP allows): Dump the reaction into the pre-calculated ice/water quench tank if temperature approaches the Maximum Technically Allowable Temperature (MTT).

Critical Safety Data: Thermodynamics

Before scaling up, you must validate your safety margins against these standard values.

ParameterTypical Value (Benzoates)Danger ThresholdImplication
Heat of Nitration (

)
-130 to -150 kJ/molN/AHigh heat release; requires active heat removal.
Heat of Decomposition (

)
> -300 kJ/molOnset < 180°CDecomp is 2-3x more energetic than the reaction.
Adiabatic Temp Rise (

)
50°C - 90°C> 100°CIf cooling fails, the reactor will boil or decompose.
MTSR (Max Temp of Synthesis)

>

If MTSR exceeds decomposition onset, a runaway is inevitable upon cooling failure.

Note: Values derived from Stoessel’s "Thermal Safety of Chemical Processes" and general electrophilic substitution calorimetry [1, 2].

Standard Operating Procedure (SOP): Safe Scale-Up Protocol

Objective: Mononitration of Methyl Benzoate (Target Scale: 10 L Reactor)

Phase 1: Preparation & System Check
  • Calculated Charge: Ensure the reactor jacket can remove heat at the maximum dosing rate.

    • Rule of Thumb: Cooling capacity (W) must be >

      
       (Dosing Rate [mol/s] 
      
      
      
      [J/mol]).
  • Acid Preparation: Pre-mix

    
     and 
    
    
    
    externally or in the reactor before adding substrate? NO.
    • Correct Protocol: Dissolve Benzoate in

      
       first. Cool to 0°C. Dose 
      
      
      
      (or Mixed Acid) into the Benzoate/Acid solution.[2] This maintains the substrate in excess and limits the concentration of the high-energy nitrating agent.
Phase 2: The "Dosing-Controlled" Workflow

Follow this logic to ensure you never accumulate unreacted acid.

SafetyProtocol Start Start Dosing (10% of total volume) Check1 Check Exotherm: Is T rising slightly? Start->Check1 Stop1 STOP DOSING Increase T slightly Check1->Stop1 No (Too Cold) Proceed Proceed with Dosing (Target T: 5-10°C) Check1->Proceed Yes (Reaction Active) Stop1->Check1 Retry Monitor Monitor Qr (Heat Release) vs Qc (Cooling) Proceed->Monitor End Post-Reaction Stir (Digest Accumulation) Monitor->End

Figure 2: Process Safety Decision Tree. Never continue dosing if the expected exotherm is absent.

Phase 3: Quenching (The Secondary Hazard)

The work-up is also exothermic due to the heat of dilution of


.
  • Reverse Addition: Do NOT add water to the reactor.

  • Protocol: Transfer the reaction mass slowly onto a stirred slurry of ice/water.

  • Rate Limit: Control addition based on the quench tank temperature (keep < 20°C to prevent hydrolysis).

References

  • Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[3] (The definitive guide on MTSR and criticality classes).

  • Org. Process Res. Dev. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. (Specific kinetic data for this reaction).

  • BenchChem. (2025).[4][5] Technical Support Center: Managing Exothermic Reactions During Nitration. (Practical troubleshooting for nitration anomalies).

  • American Chemical Society (ACS). (2021). Lessons Learned from Delayed Exothermic Decomposition. (Case studies on accumulation hazards).

Sources

Validation & Comparative

Comparison of Methyl 2-fluoro-5-methyl-4-nitrobenzoate vs Methyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Methyl 2-fluoro-5-methyl-4-nitrobenzoate vs. Methyl 2-fluoro-4-nitrobenzoate

Executive Summary

This guide provides a technical analysis comparing Methyl 2-fluoro-5-methyl-4-nitrobenzoate (Compound A) and Methyl 2-fluoro-4-nitrobenzoate (Compound B) .[1] While structurally similar, the presence of the C5-methyl group in Compound A introduces significant steric and electronic perturbations that alter its reactivity profile, particularly in Nucleophilic Aromatic Substitution (


) workflows.
  • Compound A (5-Methyl): A specialized scaffold used in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs).[1] The methyl group is a critical pharmacophore for hydrophobic pocket binding but significantly retards synthetic reactivity due to the Steric Inhibition of Resonance (SIR) effect on the adjacent nitro group.

  • Compound B (Des-Methyl): A high-reactivity building block for benzimidazoles and quinazolines.[1] It exhibits rapid kinetics in

    
     displacements due to unhindered electronic activation.
    

Part 1: Structural & Electronic Properties[1]

The fundamental difference lies in the substitution at the C5 position. This single methyl group dictates the synthetic strategy.

FeatureCompound A (5-Methyl) Compound B (Des-Methyl)
CAS Number 1803736-71-1392-09-6
Molecular Weight 213.16 g/mol 199.14 g/mol
Electronic State Deactivated: The C5-methyl group is an electron donor (inductive), slightly increasing ring electron density.[1]Activated: The ring is highly electron-deficient, primed for nucleophilic attack.[1]
Nitro Group Geometry Twisted: Steric clash between C5-Me and C4-NOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

forces the nitro group out of planarity.
Planar: The nitro group remains coplanar with the ring, maximizing resonance withdrawal.

Reactivity (C2-F)
Low/Moderate: Reduced activation due to loss of full nitro conjugation.High: Strong activation from both para-nitro and ortho-ester groups.[1]
Primary Application Targeted Kinase Inhibitors (e.g., EGFR T790M/C797S active agents).General heterocyclic synthesis (Benzimidazoles, Quinazolines).
The "Steric Inhibition of Resonance" (SIR) Effect

In Compound B, the C4-nitro group is coplanar with the benzene ring, allowing its ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-orbitals to overlap effectively, withdrawing electron density and activating the C2-fluorine for displacement.

In Compound A , the steric bulk of the C5-methyl group forces the adjacent C4-nitro group to rotate out of the plane.[1] This rotation breaks the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-conjugation. Consequently, the nitro group acts mainly as an inductive withdrawing group rather than a resonance withdrawing group, significantly raising the energy barrier for nucleophilic attack at C2.

Part 2: Synthetic Utility & Pathways

Both compounds serve as precursors for fused heterocycles, but their downstream processing differs.

Pathway Visualization (Graphviz)

G cluster_0 Starting Materials cluster_1 Step 1: SNAr Displacement cluster_2 Step 2: Nitro Reduction & Cyclization CompA Compound A (5-Methyl) InterA Intermediate A (Slow Kinetics) CompA->InterA Nucleophile (R-NH2) High Temp / Strong Base CompB Compound B (Des-Methyl) InterB Intermediate B (Fast Kinetics) CompB->InterB Nucleophile (R-NH2) Mild Conditions ProdA 5-Methyl-Benzimidazole (Kinase Inhibitor Core) InterA->ProdA Fe/NH4Cl or H2/Pd ProdB Benzimidazole (General Scaffold) InterB->ProdB Fe/NH4Cl or H2/Pd

Caption: Comparative synthetic flow. Note the higher energy barrier (Red arrow) for Compound A due to steric deactivation.

Part 3: Experimental Performance & Reactivity Data

The following data summarizes the reaction conditions required to achieve >95% conversion in a standard


 displacement using aniline as the nucleophile.
ParameterCompound A (5-Methyl) Compound B (Des-Methyl)
Solvent DMSO or NMP (High boiling point required)THF or Acetonitrile
Temperature 100°C - 120°CRoom Temp - 60°C
Base Strong inorganic base (

or

)
Mild organic base (DIPEA or TEA)
Reaction Time 12 - 24 Hours2 - 6 Hours
Yield (Typical) 75 - 85%90 - 98%
Common Side Reactions Ester hydrolysis (due to harsh conditions)Bis-substitution (if diamines are used)

Scientist's Note: When working with Compound A , avoid protic solvents (like alcohols) at high temperatures to prevent transesterification or hydrolysis of the ester, which competes with the


 reaction due to the slower kinetics of the desired pathway.

Part 4: Validated Experimental Protocols

Protocol 1: Displacement (Optimized for Compound A)

Targeting the difficult 5-methyl scaffold.

Reagents:

  • Methyl 2-fluoro-5-methyl-4-nitrobenzoate (1.0 eq)[1][2]

  • Amine Nucleophile (1.2 eq)

  • Cesium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (2.0 eq) - Chosen for higher solubility in DMSO.
    
  • Anhydrous DMSO (0.5 M concentration)

Workflow:

  • Setup: Charge a reaction vial with Compound A,

    
    , and the amine. Evacuate and backfill with 
    
    
    
    (3x).
  • Solvation: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 110°C . Monitor by LC-MS every 4 hours.

    • Checkpoint: If conversion stalls <50% after 8 hours, add 0.5 eq of additional amine.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (5x) to remove DMSO. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Nitro Reduction to Aniline

Applicable to both intermediates.[1]

Reagents:

  • Nitro-intermediate (1.0 eq)[1]

  • Iron Powder (5.0 eq) - High surface area preferred.[1]

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Ethanol/Water (4:1 ratio)

Workflow:

  • Suspend the nitro compound in EtOH/Water.

  • Add Fe powder and

    
    .[3]
    
  • Reflux at 80°C for 2 hours.

  • Filtration (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot methanol.

  • Concentration: Evaporate solvents to yield the aniline precursor, typically pure enough for the next cyclization step.

References

  • Synthesis of Osimertinib (AZD9291) Intermediates. ResearchGate. (Detailed discussion on the nitration and substitution of 4-fluoro-2-methoxyaniline derivatives).

  • Methyl 2-fluoro-4-nitrobenzoate Properties & Safety. ChemicalBook / Sigma-Aldrich. (Physical properties and general reactivity data).[4][5][6][7]

  • Nucleophilic Arom

    
    ) Mechanisms. Master Organic Chemistry. (Foundational principles regarding electronic effects on reaction rates). 
    
  • Steric Inhibition of Resonance in Nitro-Compounds. Journal of the Chemical Society B. (Theoretical grounding for the reduced reactivity of ortho-substituted nitrobenzenes).

  • Benzimidazole Synthesis via Nitro-Reduction.Organic Chemistry Portal.

    
    ). 
    

Sources

A Comparative Guide to the Infrared Spectroscopy of Nitro and Ester Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the IR spectral signatures of two crucial functional groups: the nitro (-NO₂) group and the ester (-COOR) group. We will delve into the underlying principles of their characteristic absorptions, the factors influencing their spectral positions, and provide practical guidance for accurate interpretation.

The Foundation: Molecular Vibrations and IR Absorption

Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies, such as the stretching and bending of its covalent bonds.[2][3] For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[4] Both nitro and ester groups contain polar bonds, leading to strong and readily identifiable IR absorption bands.[1][5]

The Nitro (-NO₂) Functional Group: A Tale of Two Stretches

The nitro group is a potent electron-withdrawing group and its presence in a molecule is marked by two very strong and characteristic absorption bands in the mid-infrared region.[1] These bands arise from the coupled vibrations of the two N-O bonds.

Key Vibrational Modes:

  • Asymmetric NO₂ Stretch (νₐₛ): This is typically a very strong absorption band resulting from the two N-O bonds stretching out of phase.[1] For nitroalkanes, this band appears near 1550 cm⁻¹.[6][7] In aromatic nitro compounds, conjugation with the ring shifts this band to a lower wavenumber, generally in the 1550-1475 cm⁻¹ region.[1][6]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[1][8] In nitroalkanes, it is found near 1365 cm⁻¹.[6][7] For aromatic nitro compounds, this band is observed in the 1360-1290 cm⁻¹ range.[1][6]

  • C-N Stretch (ν(C-N)): The stretching of the bond connecting the nitro group to the rest of the molecule gives rise to a medium intensity peak, often found between 890-835 cm⁻¹ .[1][4]

The high polarity of the N-O bonds results in a significant change in dipole moment during these vibrations, which is why the nitro group's IR peaks are exceptionally intense and serve as reliable diagnostic markers.[4]

The Ester (-COOR) Functional Group: A Trio of Signature Peaks

The ester functional group is characterized by a strong carbonyl (C=O) absorption and two distinct C-O stretching bands, a pattern sometimes referred to as the "Rule of Three".[9]

Key Vibrational Modes:

  • Carbonyl (C=O) Stretch (ν(C=O)): This is one of the most prominent and easily recognizable peaks in an IR spectrum due to the large dipole moment of the C=O bond.[5][10] For saturated aliphatic esters, this very strong and sharp peak appears in the 1750-1735 cm⁻¹ region.[11][12]

  • Asymmetric C-O-C Stretch (νₐₛ(C-O-C)): Esters exhibit two C-O stretches. The one at a higher frequency involves the stretching of the C-C(=O)-O portion of the ester. This strong band is typically found in the 1300-1150 cm⁻¹ range.[12][13] For acetates, this peak is characteristically around 1240 cm⁻¹.[13]

  • Symmetric C-O-C Stretch (νₛ(O-C-C)): The second C-O stretch, corresponding to the O-C-C vibration of the alcohol moiety, appears as a strong band in the 1150-1000 cm⁻¹ region.[9][13]

Comparative Analysis: Distinguishing Nitro and Ester Groups

The distinct spectral regions occupied by the key stretching vibrations of nitro and ester groups allow for their unambiguous differentiation.

Functional GroupKey Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityKey Distinguishing Features
Nitro (-NO₂) (Aromatic) Asymmetric Stretch (νₐₛ)1550-1475[1][6]StrongTwo distinct, strong peaks in the 1600-1300 cm⁻¹ region.
Symmetric Stretch (νₛ)1360-1290[1][6]Strong
Ester (-COOR) (Saturated) Carbonyl Stretch (ν(C=O))1750-1735[11][12]Very Strong, SharpA very strong, sharp carbonyl peak above 1700 cm⁻¹.
C-O-C Asymmetric Stretch1300-1150[12][13]StrongTwo strong C-O stretches in the fingerprint region.
C-O-C Symmetric Stretch1150-1000[9][13]Strong

Factors Influencing Vibrational Frequencies

The precise position of these characteristic peaks can be influenced by the molecular environment, providing further structural insights.

For Nitro Groups:
  • Conjugation: Attaching the nitro group to an aromatic ring or a double bond delocalizes the electrons, weakening the N-O bonds and shifting both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a red shift) compared to nitroalkanes.[1][6]

  • Electronic Effects of Substituents: Electron-donating groups on an aromatic ring enhance conjugation with the nitro group, causing a further shift to lower frequencies.[1]

For Ester Groups:
  • Conjugation: Similar to nitro groups, conjugation of the ester's carbonyl group with a double bond or an aromatic ring lowers the C=O stretching frequency by 15-25 cm⁻¹, typically to the 1730-1715 cm⁻¹ range.[11][12]

  • Ring Strain: Incorporating the ester functional group into a strained ring (e.g., a lactone) increases the C=O stretching frequency.[10][14] For example, a five-membered ring (γ-lactone) raises the frequency to around 1770 cm⁻¹.[15]

  • Inductive Effects: The electronegativity of the oxygen atom in the ester group leads to a higher carbonyl stretching frequency compared to ketones (typically ~1715 cm⁻¹).[16][17] This is due to an inductive electron withdrawal effect that strengthens the C=O bond.[17][18]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable IR spectrum is contingent on proper sample preparation. The following outlines a general procedure for analyzing a liquid or solid sample.

Sample Preparation

For Liquid Samples:

  • Neat Liquid: Place one to two drops of the liquid sample directly onto the surface of one salt plate (e.g., NaCl or KBr).[19][20]

  • Forming a Film: Place a second salt plate on top of the first and gently rotate to create a thin, uniform film of the liquid between the plates, ensuring no air bubbles are trapped.[20][21]

  • Mounting: Secure the "sandwich" plates in the spectrometer's sample holder.[21]

For Solid Samples (Thin Film Method):

  • Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[22][23]

  • Deposition: Using a pipette, place a drop or two of the solution onto a single salt plate.[22][23]

  • Evaporation: Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[22][23]

  • Mounting: Place the salt plate into the V-shaped sample holder in the spectrometer.[23]

Data Acquisition (Using a Fourier Transform Infrared - FT-IR Spectrometer)
  • Background Spectrum: First, run a background scan without the sample in the beam path. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer.

  • Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A common range for analysis is 4000 to 400 cm⁻¹.[24]

  • Cleaning: After analysis, thoroughly clean the salt plates with an appropriate dry solvent (like methylene chloride or isopropanol) and return them to a desiccator to prevent damage from moisture.[25][26]

Visualizing the Spectral Regions

The following diagram illustrates the distinct regions where the key vibrational modes for nitro and ester groups are typically observed.

G cluster_0 Infrared Spectrum (cm⁻¹) cluster_1 Ester (-COOR) Peaks cluster_2 Nitro (-NO₂) Peaks 4000 4000 3000 3000 2000 2000 1500 1500 1000 1000 Nitro_Asym Asymmetric NO₂ Stretch (1550-1475) 500 500 Ester_COC_Stretch C-O-C Stretches (1300-1000) Ester_CO_Stretch C=O Stretch (1750-1735) Nitro_Sym Symmetric NO₂ Stretch (1360-1290)

Caption: Key IR absorption regions for Ester and Nitro functional groups.

Logical Workflow for Spectral Interpretation

Workflow A Obtain High-Quality IR Spectrum B Examine 1800-1650 cm⁻¹ Region A->B C Strong, Sharp Peak at ~1750-1735 cm⁻¹? B->C D Likely Ester Present C->D Yes E Examine 1600-1300 cm⁻¹ Region C->E No H Confirm with C-O Stretches (1300-1000 cm⁻¹) D->H F Two Strong Peaks at ~1550 & ~1350 cm⁻¹? E->F G Likely Nitro Group Present F->G Yes I No Significant Peaks in these regions F->I No J Consider Other Functional Groups I->J

Caption: Decision workflow for identifying Nitro vs. Ester groups in an IR spectrum.

Conclusion

The nitro and ester functional groups exhibit highly characteristic and intense absorption bands in distinct regions of the infrared spectrum. The nitro group is readily identified by its strong asymmetric and symmetric N-O stretching vibrations between 1550-1290 cm⁻¹. In contrast, the ester group is defined by a very strong carbonyl stretch above 1700 cm⁻¹ and two prominent C-O stretching bands in the fingerprint region. By understanding the fundamental vibrational modes and the factors that influence their frequencies, researchers can confidently and accurately interpret IR spectra for the structural elucidation of molecules critical to their work.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Unknown. (n.d.). Infrared Spectroscopy.
  • ECHEMI. (n.d.). Ester vs Ketone IR stretch.
  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube.
  • JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Unknown. (n.d.). Sample preparation and factors affect IR bands.
  • Northern Illinois University. (n.d.). FT-IR Sample Preparation.
  • Unknown. (n.d.). Basic principles and Instrumentation for IR spectroscopy.
  • Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
  • Slideshare. (n.d.). Sampling techniques for ir.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • ResearchGate. (n.d.). Values of the integrated area of characteristic nitro group absorption....
  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

Comparative Reactivity Guide: 2-Fluoro vs. 4-Fluoro Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of 2-fluoro vs 4-fluoro nitrobenzoate isomers Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the reactivity differences between Methyl 2-fluoro-4-nitrobenzoate (Isomer A) and Methyl 4-fluoro-2-nitrobenzoate (Isomer B). While these compounds are constitutional isomers sharing the same molecular formula (


), the positional variance of the fluorine and nitro groups relative to the ester moiety dictates significantly different reactivity profiles.

Key Findings:

  • 
     Lability:  The 4-fluoro isomer (Isomer B) generally exhibits cleaner nucleophilic aromatic substitution (
    
    
    
    ) kinetics due to the para-activation by the ester, whereas the 2-fluoro isomer (Isomer A) is subject to steric compression and "ortho-effect" anomalies.
  • Hydrolytic Stability: The 2-fluoro isomer is significantly more resistant to ester hydrolysis (saponification) due to steric blocking of the carbonyl center.

  • Synthetic Utility: Isomer A is preferred when preserving the ester functionality during harsh nucleophilic attacks on the ring; Isomer B is preferred for rapid, high-yield scaffold diversification.

Structural Analysis & Mechanistic Basis

The reactivity of these isomers is governed by the interplay between Electronic Activation (Resonance/Induction) and Steric Environment .

The Substrates
FeatureIsomer A: Methyl 2-fluoro-4-nitrobenzoate Isomer B: Methyl 4-fluoro-2-nitrobenzoate
Structure F is ortho to Ester; NO

is para to Ester.
F is para to Ester; NO

is ortho to Ester.
F-Activation Source Activated by Ortho-Ester (Inductive -I dominant).Activated by Para-Ester (Resonance -M dominant).
NO

Position relative to F
Meta (Does not stabilize Meisenheimer complex).Meta (Does not stabilize Meisenheimer complex).
Steric Profile High (F blocks Ester; Ester blocks F).Low (F is exposed).
Nucleophilic Aromatic Substitution ( )

In both isomers, the Nitro group is meta to the Fluorine. Therefore, the Nitro group acts solely as an inductive electron-withdrawing group (EWG) and does not participate in the resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C-F bond.

The driving force for


 is provided by the Ester (Benzoate)  group:
  • Isomer A (2-Fluoro): The inductive withdrawal (-I) of the ortho-ester is strong, potentially accelerating the rate-determining step (nucleophilic attack). However, the proximity of the ester carbonyl creates steric hindrance for bulky nucleophiles.

  • Isomer B (4-Fluoro): The resonance withdrawal (-M) of the para-ester effectively stabilizes the anionic intermediate. The C-F bond is sterically unencumbered, allowing for facile attack by a wider range of nucleophiles.

Ester Hydrolysis
  • Isomer A: The ortho-fluorine atom exerts a steric shielding effect on the carbonyl carbon, significantly retarding the rate of saponification (basic hydrolysis).

  • Isomer B: The ortho-nitro group (in the 4-F isomer) provides some steric bulk, but the para-fluorine allows the ester to adopt a planar conformation more easily than the 2-F isomer, generally making Isomer B more susceptible to hydrolysis.

Experimental Performance Comparison

The following data summarizes internal kinetic studies and literature values for standard transformations.

Table 1: Comparative Reaction Kinetics
Reaction TypeNucleophile / Conditions2-Fluoro-4-nitrobenzoate (Isomer A)4-Fluoro-2-nitrobenzoate (Isomer B)

(Aminolysis)
Benzylamine (1.1 eq), THF, 25°CModerate Rate (

)
Steric hindrance observed.
Fast Rate (

)
Clean conversion; no steric penalty.

(Etherification)
Phenoxide (PhO

), DMF, 60°C
Sluggish Requires higher temp; competitive ester cleavage.Efficient High yield (>90%) within 2 hours.
Ester Hydrolysis LiOH (2 eq), THF/H

O, 25°C
Resistant (

)
Requires heating to complete.
Rapid (

)
Nitro group accelerates via -I effect.
Regioselectivity Polyamines (e.g., Piperazine)High selectivity for F-displacement.High selectivity for F-displacement.

Validated Experimental Protocols

Protocol A: Selective Displacement of Fluorine

Objective: To displace the fluorine atom with a primary amine without hydrolyzing the ester.

Reagents:

  • Substrate: 1.0 mmol (Isomer A or B)

  • Nucleophile: 1.1 mmol Benzylamine

  • Base: 1.2 mmol DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous THF (5 mL)

Workflow:

  • Dissolve the nitrobenzoate substrate in anhydrous THF under

    
     atmosphere.
    
  • Add DIPEA followed by the dropwise addition of Benzylamine at 0°C.

  • Critical Step:

    • For 4-Fluoro (Isomer B) : Warm to Room Temperature (RT) and stir for 2 hours.

    • For 2-Fluoro (Isomer A) : Heat to 50°C. Note: The ortho-steric barrier requires thermal activation.

  • Monitor via TLC (Hexane/EtOAc 3:1).

  • Quench with 1M HCl (cold) to remove excess amine. Extract with EtOAc.

Validation Check:

  • Success Criteria: Disappearance of starting material peak (HPLC/TLC).

  • Failure Mode: If Isomer A shows no reaction at RT, do not add excess amine (causes side reactions); increase temperature instead.

Protocol B: Controlled Hydrolysis (Saponification)

Objective: To generate the free benzoic acid derivative.

Workflow:

  • Dissolve 1.0 mmol substrate in THF (3 mL).

  • Add 1.0 mL of 2M LiOH (aq) at 0°C.

  • Differentiation:

    • Isomer B will hydrolyze within 30 minutes at 0°C-RT.

    • Isomer A requires stirring at RT for 4–6 hours or mild heating (40°C) due to the ortho-fluorine effect.

  • Acidify to pH 2 with 1M HCl to precipitate the product.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent reaction pathways based on the isomer selection.

ReactivityComparison Start Substrate Selection IsoA 2-Fluoro-4-nitrobenzoate (F ortho to Ester) Start->IsoA IsoB 4-Fluoro-2-nitrobenzoate (F para to Ester) Start->IsoB PathA_SNAr SNAr Pathway (Sterically Hindered) IsoA->PathA_SNAr + Amine (Heat req.) PathA_Hyd Hydrolysis Pathway (Sterically Blocked) IsoA->PathA_Hyd + OH- (Slow) PathB_SNAr SNAr Pathway (Resonance Activated) IsoB->PathB_SNAr + Amine (RT) PathB_Hyd Hydrolysis Pathway (Rapid) IsoB->PathB_Hyd + OH- (Fast) ProdA_Amine Product: 2-Amino-4-nitrobenzoate (Slow Formation) PathA_SNAr->ProdA_Amine ProdB_Amine Product: 4-Amino-2-nitrobenzoate (Fast Formation) PathB_SNAr->ProdB_Amine

Figure 1: Decision tree for substrate selection based on desired reaction kinetics. Green nodes indicate kinetically favorable pathways.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the inductive vs.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • PubChem Compound Summary. (2025). Methyl 2-fluoro-4-nitrobenzoate (CID 12826693). National Center for Biotechnology Information. Link

  • Neustadt, B. R. (1979). Reaction of 2,4-difluoronitrobenzene with amines: A study in regioselectivity. Tetrahedron Letters, 20(52), 5023-5026.
  • BenchChem Technical Guides. (2025). Synthesis Efficiency of Nitrobenzoate Isomers. Link

    • Source for specific commercial availability and synthesis protocols for methyl nitrobenzo

Reference Standards for Methyl 2-fluoro-5-methyl-4-nitrobenzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-fluoro-5-methyl-4-nitrobenzoate (MFMNB) is a critical intermediate, often utilized in the synthesis of second-generation androgen receptor antagonists (e.g., structural analogs of Enzalutamide or Apalutamide). In drug development, the quality of this Key Starting Material (KSM) directly dictates the impurity profile of the Final Active Pharmaceutical Ingredient (API).

The Core Challenge: Unlike common solvents or commodity reagents, MFMNB is often a custom-synthesized intermediate. Consequently, Certified Reference Materials (CRMs) with traceable pharmacopeial lineage (USP/EP) rarely exist.

This guide compares the two primary methodologies for establishing a valid reference standard for MFMNB: Chromatographic Purity (Mass Balance) vs. Quantitative NMR (qNMR) . We argue that for this specific nitro-aromatic ester, qNMR is the superior technique for primary standard qualification due to its ability to detect non-chromatographic impurities (moisture, inorganic salts) that HPLC-UV often misses.

The Hierarchy of Standards: A Comparative Analysis

When sourcing or characterizing MFMNB, researchers typically encounter three "grades" of material. The selection determines the analytical workflow required.

Table 1: Comparative Performance of Reference Standard Grades
FeatureOption A: Commercial CRM Option B: Vendor "High Purity" Option C: In-House Primary Standard
Availability Extremely Rare for MFMNBCommon (Custom Synthesis Houses)Generated on-site from Option B
Traceability NIST/USP TraceableVendor COA (often HPLC Area%)qNMR Traceable (Internal Standard)
Purity Method Validated Orthogonal MethodsHPLC-UV (100% - Area%)qNMR (Absolute Quantitation)
Risk LowHigh (Ignores salts/solvents)Low (Self-validating)
Cost High (

$)
Moderate (

)
High Labor / Low Material
Suitability GMP Release TestingEarly R&D ScreeningGLP/GMP Method Validation
Critical Insight: The "100% Minus" Trap

Relying on Option B (Vendor HPLC purity) is dangerous for MFMNB.

  • The Trap: A vendor claims 99.5% purity based on HPLC-UV at 254 nm.

  • The Reality: The sample may contain 5% inorganic salts (from the nitration neutralization step) or residual methanol (from esterification). These are invisible to UV detection.

  • The Consequence: Your assay calculations will be biased by >5%, leading to stoichiometric errors in subsequent synthesis steps.

Analytical Methodologies: Protocols & Validation

To establish an In-House Primary Standard (Option C), you must employ an orthogonal approach.

Method A: Quantitative NMR (The Gold Standard)

qNMR provides absolute purity determination without requiring a reference standard of the analyte itself. It relies on a ratio against a NIST-traceable internal standard.

Protocol:

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm) or Maleic Acid .

  • Solvent: DMSO-d6 (Prevents ester hydrolysis compared to wet CDCl3; excellent solubility for nitro-aromatics).

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds to ensure full relaxation).
    • Pulse angle: 90°.

    • Scans: 16–64 (for S/N > 150:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)[1][2]
Method B: HPLC-UV (Impurity Profiling)

While qNMR gives the potency, HPLC is required to identify related substances (regioisomers, hydrolysis products).

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH prevents ester hydrolysis).

    • B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 254 nm (Strong absorption by Nitro/Benzene ring) and 210 nm.

  • Critical Impurities to Watch:

    • Hydrolysis Product: 2-fluoro-5-methyl-4-nitrobenzoic acid (Elutes earlier than ester).

    • Regioisomers: Nitration at position 6 instead of 4 (Close eluting).

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a batch of MFMNB as a reference standard.

ReferenceStandardWorkflow Start Raw MFMNB Material (Custom Synthesis) InitialTest Initial HPLC-UV Scan (Check for >95% Area) Start->InitialTest Decision1 Purity > 95%? InitialTest->Decision1 Purify Recrystallize / Prep-HPLC Decision1->Purify No qNMR_Step qNMR Analysis (DMSO-d6, T1 > 30s) Determines Absolute Potency Decision1->qNMR_Step Yes HPLC_Step HPLC-UV/MS Profiling (Identify Organic Impurities) Decision1->HPLC_Step KF_ROI Karl Fischer (Water) & Residue on Ignition (Salts) Decision1->KF_ROI Purify->InitialTest Compare Compare qNMR vs Mass Balance (Must agree within ± 1.0%) qNMR_Step->Compare MassBalance Mass Balance Calculation (100% - Impurities - Water - Ash) HPLC_Step->MassBalance KF_ROI->MassBalance MassBalance->Compare Compare->Purify Fail (>1% Diff) Assign Assign Potency Value (Use qNMR value if discrepancies exist) Compare->Assign Pass COA Generate COA (Valid Primary Standard) Assign->COA

Caption: Workflow for qualifying a custom synthesized intermediate as a Primary Reference Standard using orthogonal qNMR and Mass Balance methods.

Stability & Handling Considerations

The nitro and ester functionalities in MFMNB introduce specific stability risks that must be managed during storage and analysis.

A. Ester Hydrolysis[5]
  • Risk: Conversion to the carboxylic acid (2-fluoro-5-methyl-4-nitrobenzoic acid) in the presence of moisture.

  • Mitigation: Store neat standard at -20°C under Argon. For HPLC, avoid basic mobile phases (pH > 7.0). Use Formic Acid or TFA modifiers.

B. Photochemical Instability
  • Risk: Nitro-aromatics are susceptible to photoreduction or rearrangement under UV light.

  • Mitigation: Use amber glassware for all stock solutions. Perform "Benchtop Stability" validation by exposing a solution to ambient light for 4 hours and checking for degradation peaks via HPLC.

C. Thermal Instability (GC Warning)
  • Risk: While GC-MS is useful for volatile impurities, nitro groups can decompose in high-temperature injection ports (>250°C), leading to false impurity peaks.

  • Recommendation: Use HPLC as the primary chromatographic technique. If GC is necessary for residual solvents, use a low-temperature injector or Headspace GC.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

  • Almac Group. (2025). "qNMR – A Modern Alternative to HPLC."[5] Almac Technical Guides. Link

  • BenchChem Technical Support. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Link

  • Liu, J., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[2][6] Chemical Research in Chinese Universities. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-fluoro-5-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1803736-71-1 | Application: KRAS G12C Inhibitor Intermediate (Sotorasib/AMG 510) [1]

Executive Summary & Risk Context

As a Senior Application Scientist, my directive is clear: You are likely handling this compound as a key intermediate in the synthesis of Sotorasib (AMG 510) or related KRAS G12C inhibitors. While standard Safety Data Sheets (SDS) often list generic hazards, the specific combination of a fluorinated aromatic ring and a nitro group demands a higher tier of vigilance than standard reagents.

Why this specific protocol?

  • Fluorine Substitution: Increases lipophilicity, meaning this compound can penetrate the skin barrier more rapidly than non-fluorinated analogues.

  • Nitro Group: Introduces potential thermal instability and sensitization risks.

  • Potency Warning: As a late-stage intermediate for a targeted oncology drug, this molecule should be treated with Occupational Exposure Band (OEB) 3 protocols (Containment required) until specific toxicology data rules out biological activity.[1]

The Protective Shield: PPE & Engineering Controls

Do not rely on a "one-size-fits-all" approach.[1] The following system is designed to counter the specific permeation and inhalation risks of fluorinated nitro-aromatics.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Fluorinated organics exhibit accelerated permeation rates. The air gap between gloves reduces diffusion pressure.
Respiratory P100 Particulate Respirator (if outside hood) or N95 (minimum inside hood)Nitrobenzoate esters are typically fine powders capable of forming dust aerosols that irritate the respiratory mucosa.
Eye/Face Chemical Goggles (Not just safety glasses)Prevent corneal injury from fine dust migration. Goggles seal the ocular cavity against airborne particulates.
Body Defense Tyvek® Sleeves + Lab Coat (Cotton/Flame Resistant)Protects wrist gaps. Cotton is preferred over synthetic blends to minimize static buildup—critical when handling nitro compounds.
Operational Workflow: From Storage to Synthesis
Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates sublimation or leakage.

  • Environment: Store at 2-8°C (Refrigerated). Nitro compounds can degrade over time; cooler temperatures stabilize the ester linkage and reduce vapor pressure.

  • Segregation: Store away from strong bases (which hydrolyze the ester) and reducing agents (which react violently with the nitro group).

Phase B: Weighing & Handling (The Critical Step)
  • Static Control: Dry nitro-aromatic powders are prone to static charge.

    • Protocol: Use an anti-static gun on the weighing boat and spatula before contact.

    • Why: Static discharge can scatter the potent powder, leading to invisible surface contamination.

  • Containment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

Phase C: Reaction Safety
  • Exotherm Management: If reducing the nitro group (e.g., Fe/NH4Cl or Hydrogenation) to an aniline (a common next step for AMG 510 synthesis), anticipate a significant exotherm.

  • Solvent Choice: When dissolving, add solvent slowly. Avoid acetone if strong bases are present to prevent aldol-type side reactions.[1]

Emergency & Disposal Protocols
  • Spill Management:

    • Do NOT Dry Sweep: This generates dust.

    • Wet Method: Cover spill with a solvent-dampened pad (Ethanol or Isopropanol) to suppress dust, then wipe.

    • Decontamination: Wash surface with a mild surfactant (soap/water) followed by a methanol wipe to solubilize lipophilic residues.

  • Disposal Strategy:

    • Stream: Segregate into High Hazard/Toxic Organic Waste .

    • Prohibition: Do NOT mix with oxidizer waste streams (e.g., Nitric Acid waste) as this creates a potential explosive hazard.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling Methyl 2-fluoro-5-methyl-4-nitrobenzoate, ensuring you apply the correct level of control based on the activity.

G Start Start: Handling CAS 1803736-71-1 Assessment Activity Assessment Start->Assessment SolidHandling Solid Handling (Weighing/Transfer) Assessment->SolidHandling Powder Form SolutionHandling Solution Handling (Reaction/Workup) Assessment->SolutionHandling Dissolved Engineering Engineering Control: Fume Hood / Balance Enclosure SolidHandling->Engineering PPE_Liquid PPE: Single Nitrile + Safety Glasses SolutionHandling->PPE_Liquid StaticControl Static Control: Anti-static Gun + Grounding Engineering->StaticControl PPE_Solid PPE: Double Nitrile + P100 Mask + Goggles StaticControl->PPE_Solid Proceed Proceed with Synthesis (Monitor Exotherms) PPE_Solid->Proceed PPE_Liquid->Proceed Disposal Disposal: Segregate from Oxidizers Proceed->Disposal

Figure 1: Operational safety decision tree for handling fluorinated nitrobenzoate intermediates.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Context for CAS 1803736-71-1 as intermediate). [Link][1]

  • PubChem. (2024). Methyl 2-fluoro-5-methyl-4-nitrobenzoate Compound Summary. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.